molecular formula C17H14N2O2 B2525681 N-methyl-N,5-diphenyloxazole-2-carboxamide CAS No. 955674-62-1

N-methyl-N,5-diphenyloxazole-2-carboxamide

Cat. No.: B2525681
CAS No.: 955674-62-1
M. Wt: 278.311
InChI Key: DYHCABUHINNHFE-UHFFFAOYSA-N
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Description

N-methyl-N,5-diphenyloxazole-2-carboxamide is a chemical compound with a unique structure that includes an oxazole ring, which is a five-membered aromatic ring containing one oxygen and one nitrogen atom. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N,5-diphenyloxazole-2-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminophenyl ketone with methyl chloroformate in the presence of a base to form the oxazole ring. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like tetrabutylammonium iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N,5-diphenyloxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-methyl-N,5-diphenyloxazole-2-carboxamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N,5-diphenylisoxazole-2-carboxamide: Similar structure but with an isoxazole ring.

    N-methyl-N,5-diphenylthiazole-2-carboxamide: Contains a thiazole ring instead of an oxazole ring.

Uniqueness

N-methyl-N,5-diphenyloxazole-2-carboxamide is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-methyl-N,5-diphenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-19(14-10-6-3-7-11-14)17(20)16-18-12-15(21-16)13-8-4-2-5-9-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHCABUHINNHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=NC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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